Cas no 2138099-69-9 (1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide)
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide
- 2138099-69-9
- EN300-1178981
-
- Inchi: 1S/C7H14N4O2S/c1-4-11-7(5-8-10-11)14(12,13)9-6(2)3/h5-6,9H,4H2,1-3H3
- InChI Key: UFEXAUOYJMDHHY-UHFFFAOYSA-N
- SMILES: S(C1=CN=NN1CC)(NC(C)C)(=O)=O
Computed Properties
- Exact Mass: 218.08374688g/mol
- Monoisotopic Mass: 218.08374688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 85.3Ų
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1178981-0.05g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 0.05g |
$1140.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-0.1g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 0.1g |
$1195.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-0.25g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 0.25g |
$1249.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-0.5g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 0.5g |
$1302.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-1.0g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 1g |
$1357.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-2.5g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 2.5g |
$2660.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-5.0g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 5g |
$3935.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-10.0g |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 10g |
$5837.0 | 2023-05-26 | ||
| Enamine | EN300-1178981-50mg |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1178981-100mg |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide |
2138099-69-9 | 100mg |
$615.0 | 2023-10-03 |
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide
Introduction to 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide (CAS No. 2138099-69-9)
1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138099-69-9, belongs to the triazole sulfonamide class, a moiety known for its broad spectrum of biological activities. The structural features of this molecule, including its ethyl and propan-2-yl substituents, contribute to its unique chemical properties and potential applications in drug development.
The triazole ring in 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide is a key pharmacophore that has been extensively studied for its ability to interact with biological targets. Triazoles are known for their stability and versatility in forming hydrogen bonds, making them valuable in the design of bioactive molecules. The sulfonamide group further enhances the compound's pharmacological profile by improving solubility and binding affinity to biological receptors. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a promising candidate for therapeutic applications. The propan-2-yl substituent, in particular, has been identified as a critical moiety for optimizing binding affinity and pharmacokinetic properties.
In vitro studies have demonstrated the potential of 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide as an anti-inflammatory agent. The compound has shown efficacy in reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The mechanism of action likely involves modulation of signaling pathways that regulate inflammation, providing a novel approach to treating such conditions.
Additionally, research has explored the antimicrobial properties of 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide. The sulfonamide group is well-known for its ability to disrupt bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria. Preliminary data indicate that this compound may exhibit activity against multidrug-resistant strains, offering a potential solution to the growing problem of antibiotic resistance.
The synthesis of 1-ethyl-N-(propan-2-yl)-1H-1,2,3-triazole-5-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution play crucial roles in constructing the triazole ring and introducing the sulfonamide functionality.
From a regulatory perspective, 1-(ethyl-N-(propan--2--yl)-!H--!l!,"22!3--tria~le--5--sulfo~n~amide) must undergo rigorous testing to evaluate its safety and efficacy before being considered for clinical use. This includes toxicological studies to assess potential side effects and pharmacokinetic evaluations to determine how the body processes the compound. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research from preclinical stages to clinical trials.
The development of novel therapeutic agents like 1-(ethyl-N-(propan--2--yl)-!H--!l!,"22!3--tria~le--5--sulfo~n~amide) relies heavily on interdisciplinary collaboration. Chemists work closely with biologists and pharmacologists to design molecules with optimal biological activity while ensuring safety and feasibility for clinical translation. The integration of high-throughput screening technologies has accelerated the discovery process by allowing rapid evaluation of large libraries of compounds.
The future prospects for (CAS No.) 2138099--69--9 are promising as ongoing research continues to uncover new applications and refine synthetic strategies. Innovations in drug delivery systems may further enhance the therapeutic potential of this compound by improving bioavailability and targeting specificity. As our understanding of disease mechanisms evolves, so too will our ability to develop more effective treatments based on molecules like (product name).
In conclusion,(CAS No.) 2138099--69--9 represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further development as an anti-inflammatory agent, antimicrobial agent, or other bioactive molecules designed through rational drug design approaches.
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